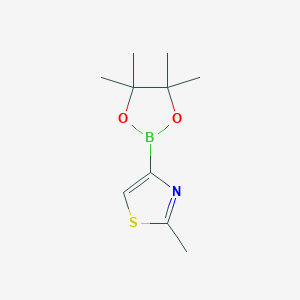
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is a chemical compound that contains a cyclopropane ring, a carboxylate ester group, and a bromopropyl group . The presence of these functional groups suggests that it could participate in various chemical reactions.
Molecular Structure Analysis
The cyclopropane ring is a three-membered carbon ring, which is known for its angle strain due to its deviation from the ideal tetrahedral bond angle. The bromopropyl group is a three-carbon chain with a bromine atom attached, which is a good leaving group in many reactions. The carboxylate ester group consists of a carbonyl (C=O) and an ether (C-O-C) group .Chemical Reactions Analysis
The bromine atom in the bromopropyl group makes this compound a potential candidate for nucleophilic substitution reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available literature .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves the reaction of ethyl cyclopropanecarboxylate with 3-bromopropyl bromide in the presence of a base to form a mixture of diastereomers.", "Starting Materials": [ "Ethyl cyclopropanecarboxylate", "3-bromopropyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl cyclopropanecarboxylate and 3-bromopropyl bromide to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and extract with a suitable solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain a mixture of diastereomers of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate" ] } | |
CAS-Nummer |
1902162-58-6 |
Produktname |
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers |
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



